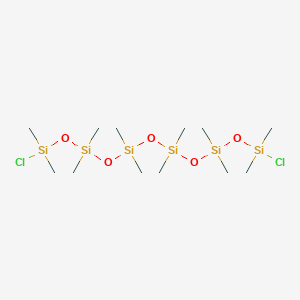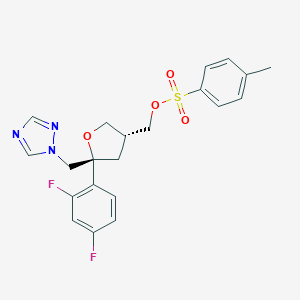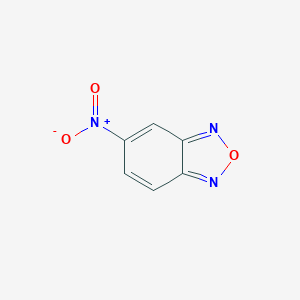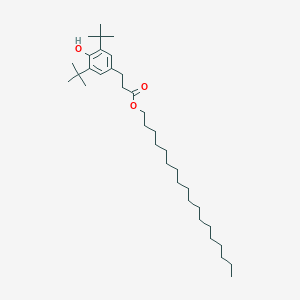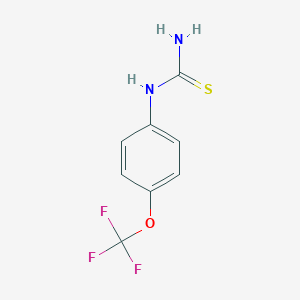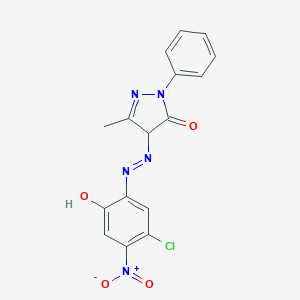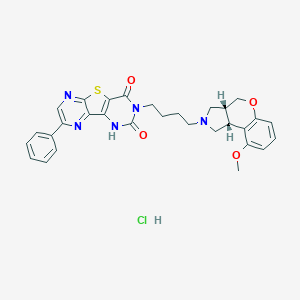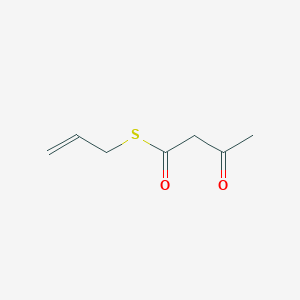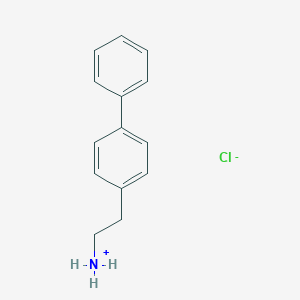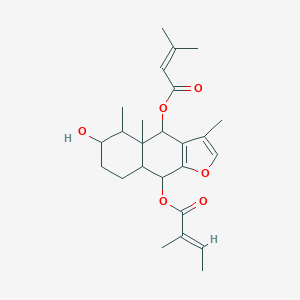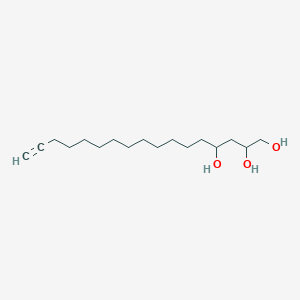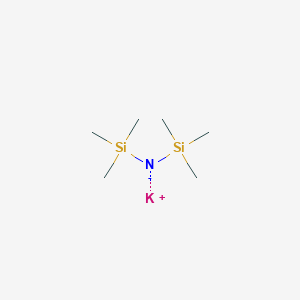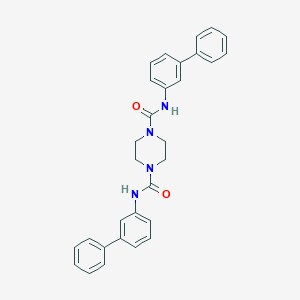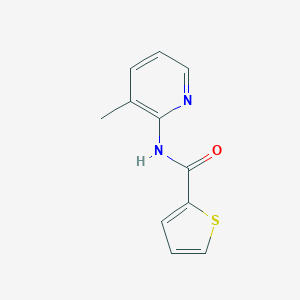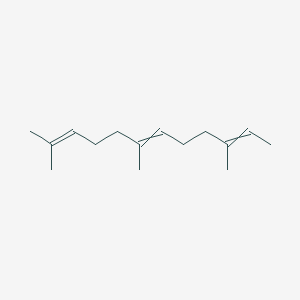
2,6,10-Trimethyldodeca-2,6,10-triene
Vue d'ensemble
Description
2,6,10-Trimethyldodeca-2,6,10-triene is a sesquiterpene with the molecular formula C15H26. It is characterized by its three double bonds located at the 2nd, 6th, and 10th positions of the dodeca chain, and three methyl groups attached to the 2nd, 6th, and 10th carbon atoms.
Applications De Recherche Scientifique
2,6,10-Trimethyldodeca-2,6,10-triene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of other sesquiterpenes and natural products.
Biology: Studied for its role in plant defense mechanisms and as a pheromone in insects.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6,10-Trimethyldodeca-2,6,10-triene can be synthesized through several chemical routes. One common method involves the hydrogenation of dodeca-2,6,10-triene, followed by purification to obtain the desired product . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include additional steps such as distillation and crystallization to further purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6,10-Trimethyldodeca-2,6,10-triene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of epoxides or diols.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pd/C, converting the double bonds into single bonds.
Substitution: Halogenation reactions can occur with reagents like bromine (Br2) or chlorine (Cl2), resulting in the formation of halogenated derivatives
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts.
Substitution: Halogens like Br2 and Cl2 under controlled conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives
Mécanisme D'action
The mechanism of action of 2,6,10-trimethyldodeca-2,6,10-triene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors involved in signaling pathways, leading to various physiological effects. The compound’s ability to undergo cyclization reactions catalyzed by enzymes like squalene-hopene cyclase (SHC) further highlights its role in biosynthetic pathways .
Comparaison Avec Des Composés Similaires
Farnesane: A hydrogenated derivative of 2,6,10-trimethyldodeca-2,6,10-triene.
2,6,10-Trimethyl-2,6,9,11-dodecatetraenal: A related compound with additional double bonds.
2,6,10-Trimethyldodeca-6,11-diene-2,3,10-triol: A derivative with hydroxyl groups
Uniqueness: this compound is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical reactivity and biological activity. Its role as a precursor in the synthesis of various natural products and its presence in essential oils further distinguish it from other similar compounds .
Propriétés
IUPAC Name |
2,6,10-trimethyldodeca-2,6,10-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,7-8,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBSHSBNOVLGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998135 | |
| Record name | 2,6,10-Trimethyldodeca-2,6,10-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-88-1 | |
| Record name | 2,6,10-Trimethyldodeca-2,6,10-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,6,10-trimethyldodeca-2,6,10-triene in a biological context?
A1: this compound serves as a key structural component in various natural products. Notably, it acts as a precursor in the biosynthesis of polyprenols, which are long-chain isoprenoid alcohols found in diverse organisms. For instance, betulaprenols, isolated from birch trees, are built upon a repetitive this compound unit framework. [] Additionally, this compound has been identified in the essential oil of Santalum spicatum, known for its termite attractant properties. []
Q2: How is this compound utilized in chemical synthesis?
A2: this compound acts as a valuable starting material for synthesizing more complex molecules. Researchers have successfully employed this compound and its derivatives to create the fundamental core structure of hongoquercin meroterpenoids using squalene-hopene cyclase as a biocatalyst. [] This approach highlights the potential of this compound in producing intricate natural product-like structures with potential biological activities.
Q3: Has this compound demonstrated any biological activity?
A3: While this compound itself has not been extensively studied for specific biological activities, its presence in Santalum spicatum oil, which exhibits termite attractant properties, suggests potential ecological roles and interactions. [] Further research is needed to delve into its specific mechanisms of action and potential applications in pest control or chemical ecology.
Q4: Are there any known methods for synthesizing this compound?
A4: Yes, this compound can be synthesized through the reduction of a mixture of cis- and trans-farnesyl acetate. [] This synthetic route provides access to both the 10-cis and 10-trans isomers of the compound, enabling further investigation of their individual properties and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


